molecular formula C27H26N4O3 B3725389 3-(benzyloxy)-4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone

3-(benzyloxy)-4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone

Cat. No. B3725389
M. Wt: 454.5 g/mol
InChI Key: WFZOCZYNJJRQPN-OGLMXYFKSA-N
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Description

The compound is a hydrazone derivative. Hydrazone compounds are typically formed by the reaction of hydrazine with a ketone or aldehyde. This particular compound has several functional groups, including a benzyloxy group, a methoxy group, a pyrimidinyl group, and a phenyl group. These groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the various functional groups present. The presence of the pyrimidinyl group, a nitrogen-containing heterocycle, could potentially allow for hydrogen bonding and other interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the hydrazone group could potentially be reduced to form an amine. The benzyloxy and methoxy groups might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar hydrazone group and the potential for hydrogen bonding could influence the compound’s solubility and boiling/melting points .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially explore the synthesis, characterization, and potential applications of this compound. Studies could also investigate its biological activity and mechanism of action .

properties

IUPAC Name

2-[4-[[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-19-15-26(30-27(29-19)22-11-7-8-12-23(22)32)31(2)28-17-21-13-14-24(33-3)25(16-21)34-18-20-9-5-4-6-10-20/h4-17,32H,18H2,1-3H3/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZOCZYNJJRQPN-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzyloxy)-4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone
Reactant of Route 2
Reactant of Route 2
3-(benzyloxy)-4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone
Reactant of Route 3
Reactant of Route 3
3-(benzyloxy)-4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone
Reactant of Route 4
Reactant of Route 4
3-(benzyloxy)-4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone
Reactant of Route 5
Reactant of Route 5
3-(benzyloxy)-4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone
Reactant of Route 6
Reactant of Route 6
3-(benzyloxy)-4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone

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